molecular formula C17H22N2O2 B2855031 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide CAS No. 941870-76-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Cat. No.: B2855031
CAS No.: 941870-76-4
M. Wt: 286.375
InChI Key: NLMIGZBPNJOOEE-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes a quinoline ring system, which is fused with a cyclopentanecarboxamide moiety, making it a unique and interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the acetylated quinoline derivative with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

    Quinoline: A basic structure that forms the backbone of the compound.

    Cyclopentanecarboxamide: A similar moiety that can be found in other compounds with different substituents.

Comparison: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide is unique due to the specific combination of the quinoline ring and the cyclopentanecarboxamide moiety This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMIGZBPNJOOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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